N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide
Description
N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide is a synthetic organic compound known for its multifaceted applications in various scientific disciplines. Its unique structure, combining a pyridine ring, a diazepane ring, and specific functional groups, makes it an interesting subject for chemical, biological, and pharmaceutical research.
Properties
IUPAC Name |
N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(2)21(28)25-10-5-11-26(13-12-25)22(29)17-6-3-8-19(14-17)24-20(27)18-7-4-9-23-15-18/h3-4,6-9,14-16H,5,10-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISQPCWMWHQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of 1,4-Diazepane Ring: : The construction of the diazepane ring is a crucial step, often involving the cyclization of suitable diamine precursors.
Attachment of 2-Methylpropanoyl Group: : This involves acylation using 2-methylpropanoic acid or its derivatives in the presence of suitable catalysts.
Coupling with Pyridine-3-Carboxamide: : The final step includes coupling the previously formed intermediate with pyridine-3-carboxylic acid derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production methods generally follow similar routes but are optimized for larger scales. This often involves:
Efficient Catalysis: : Employing high-efficiency catalysts to improve yield and reduce reaction time.
Advanced Purification Techniques: : Utilizing techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide undergoes various reactions:
Oxidation: : Oxidative reactions can be performed using common oxidizing agents.
Reduction: : Reduction can be achieved using standard reducing agents.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to its functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide and permanganates.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halides, amines, and alcohols under mild to moderate conditions.
Major Products Formed
Products vary depending on the reaction, typically leading to modified derivatives of the original compound, which can be tailored for specific applications.
Scientific Research Applications
N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide finds applications in:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Potentially used in biochemical assays and studies of enzyme interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-[4-(2-methylpropanoyl)-1,4-diazepane-1-carbonyl]phenyl]pyridine-3-carboxamide exerts its effects involves:
Molecular Targets: : Specific binding to enzymes or receptors relevant to its biological activity.
Pathways Involved: : Modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant implications in research and industry. Its distinct structure and diverse reactivity profile make it an important subject of study in various scientific domains.
Hope you find this detailed breakdown useful!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
